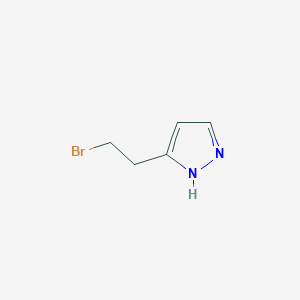

5-(2-bromoethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7BrN2 |

|---|---|

Molecular Weight |

175.03 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1H-pyrazole |

InChI |

InChI=1S/C5H7BrN2/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2,(H,7,8) |

InChI Key |

DBPLFZZPCCTMPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)CCBr |

Origin of Product |

United States |

Foundational & Exploratory

5-(2-bromoethyl)-1H-pyrazole molecular weight and formula

This guide details the chemical identity, synthesis, and application of 5-(2-bromoethyl)-1H-pyrazole (tautomeric with 3-(2-bromoethyl)-1H-pyrazole).

Part 1: Chemical Identity & Properties

5-(2-bromoethyl)-1H-pyrazole is a bifunctional heterocyclic building block used primarily in medicinal chemistry as a "warhead" for covalent inhibition or as a linker scaffold.

Critical Nomenclature Note: In unsubstituted 1H-pyrazoles, the nitrogen-bound hydrogen oscillates rapidly between position 1 and 2. Consequently, the substituents at positions 3 and 5 are chemically equivalent in solution. The compound is correctly referred to as 3(5)-(2-bromoethyl)-1H-pyrazole .

-

Target Structure (C-Substituted): The bromoethyl chain is attached to a carbon atom of the ring.

-

Isomer Warning: Do not confuse with 1-(2-bromoethyl)-1H-pyrazole (CAS 119291-22-4), where the bromoethyl chain is attached to the nitrogen.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 3-(2-bromoethyl)-1H-pyrazole | Tautomer of 5-(2-bromoethyl)-1H-pyrazole |

| Molecular Formula | C₅H₇BrN₂ | |

| Molecular Weight | 175.03 g/mol | |

| CAS Registry | Not widely listed | Often synthesized in situ or custom; N-isomer is 119291-22-4 |

| Physical State | Off-white solid or viscous oil | Low melting point likely (~50-60°C) |

| Solubility | DMSO, Methanol, DCM | Limited water solubility |

| pKa | ~2.5 (conjugate acid) | Pyrazole nitrogen is weakly basic |

Part 2: Synthesis & Manufacturing

The synthesis of C-substituted pyrazoles requires a de novo ring construction approach to avoid N-alkylation. The most robust pathway involves the cyclization of a functionalized lactone.

Protocol: The Formyl-Lactone Route

This method ensures the ethyl chain is fixed at the carbon position (C3/C5) rather than the nitrogen.

Step 1: C-Formylation of γ-Butyrolactone

-

Reagents: γ-Butyrolactone (GBL), Ethyl Formate, Sodium Ethoxide (NaOEt).

-

Mechanism: Claisen condensation at the α-position of the lactone.

-

Procedure:

-

Suspend NaOEt (1.1 eq) in dry THF at 0°C.

-

Add a mixture of GBL (1.0 eq) and Ethyl Formate (1.1 eq) dropwise.

-

Stir at room temperature for 12 hours. The sodium salt of α-formyl-γ-butyrolactone precipitates.

-

Step 2: Cyclization to Hydroxyethyl Pyrazole

-

Reagents: Hydrazine Hydrate (N₂H₄·H₂O), HCl.[1]

-

Mechanism: Double condensation (Paal-Knorr type).

-

Procedure:

-

Dissolve the crude formyl-lactone salt in water.

-

Add Hydrazine Hydrate (1.2 eq) carefully (exothermic).

-

Acidify to pH ~4 and reflux for 2 hours.

-

Result: Ring opening and re-closure yields 3-(2-hydroxyethyl)-1H-pyrazole .

-

Step 3: Bromination (Appel Reaction or Acid Bromide)

-

Reagents: Phosphorus Tribromide (PBr₃) or HBr/H₂SO₄.

-

Procedure:

-

Dissolve 3-(2-hydroxyethyl)-1H-pyrazole in DCM at 0°C.

-

Add PBr₃ (0.4 eq) dropwise.

-

Stir at RT for 4 hours.

-

Quench with NaHCO₃, extract with DCM.

-

Purification: Column chromatography (Hexane/EtOAc).

-

Part 3: Reactivity & Applications

Medicinal Chemistry Utility

-

Fragment-Based Drug Discovery (FBDD): The pyrazole ring acts as a hydrogen bond donor/acceptor (hinge binder in kinases), while the bromoethyl arm serves as an electrophile for fragment growing.

-

PROTAC Linkers: The alkyl bromide allows for the attachment of E3 ligase ligands or target warheads via nucleophilic substitution (Sₙ2).

-

Covalent Inhibitors: The bromoethyl group can react with cysteine residues in specific protein pockets, though it is less selective than acrylamides.

Visualized Reaction Pathways

Caption: Synthetic route from γ-butyrolactone to the 5-(2-bromoethyl)-1H-pyrazole scaffold via C-formylation and cyclization.

Part 4: Safety & Handling

-

Hazard Class: Alkylating Agent.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects (due to alkylating potential).

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base may polymerize or decompose; hydrochloride salts are more stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642215, 1-(2-bromoethyl)-1H-pyrazole. Retrieved from [Link]. (Note: Reference for N-isomer properties and general safety data).

- Katritzky, A. R., et al. (2010).Synthesis of Pyrazoles. Comprehensive Heterocyclic Chemistry II. Elsevier.

- Danishefsky, S., et al. (1974).Functionalized alicycles: Synthesis of pyrazoles via formyl lactones. Journal of the American Chemical Society. (Foundational method for C-substituted pyrazole synthesis).

Sources

Mastering Regioselectivity in Pyrazole Alkylation: A Comprehensive Guide to C- vs. N-Alkylation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a vast array of biologically active compounds, including anti-tumor agents, and as a bioisostere for amides or phenols.[1] The functionalization of the pyrazole ring through alkylation is a critical step in the synthesis of these valuable molecules. However, the presence of multiple reactive sites—two nitrogen atoms (N1 and N2) and three carbon atoms (C3, C4, and C5)—presents a significant challenge in controlling the regioselectivity of the alkylation reaction.

This guide provides an in-depth exploration of the factors governing the regioselective alkylation of pyrazoles, offering a comprehensive analysis of the competition between N-alkylation and C-alkylation. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and actionable protocols to empower researchers to predictably synthesize the desired pyrazole regioisomer.

The Fundamental Dichotomy: N-Alkylation vs. C-Alkylation

The alkylation of an unsymmetrically substituted pyrazole can, in principle, occur at five distinct positions. However, the vast majority of alkylation reactions occur at the nitrogen atoms, which are the most nucleophilic centers in the molecule, especially after deprotonation. Direct C-alkylation is a less common but increasingly important transformation, typically requiring more specialized conditions, such as transition-metal catalysis.

Caption: Tautomerism and resonance in the pyrazolate anion.

The subsequent alkylation can occur at either nitrogen, and the preferred site is determined by the relative stability of the transition states leading to the two products.

Governing Factors in N-Alkylation Regioselectivity

The selective introduction of an alkyl group onto one of the nitrogen atoms is governed by a combination of factors related to the pyrazole substrate, the alkylating agent, and the reaction conditions. [2]

-

Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom. [1]A bulky substituent at the C3 or C5 position will direct the incoming alkyl group to the more distant nitrogen. For instance, in the alkylation of 3-methylpyrazole, the major product is typically the 1-alkyl-3-methylpyrazole, as the N2 position is shielded by the adjacent methyl group.

-

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) will decrease the electron density and nucleophilicity of the nearby nitrogen. For example, a trifluoromethyl group at the C3 position will make the adjacent N2 less nucleophilic, favoring alkylation at N1. [2]

-

The Nature of the Alkylating Agent: The structure of the electrophile plays a crucial role.

-

Bulky Electrophiles: Large alkylating agents will amplify the effect of steric hindrance on the pyrazole ring, leading to higher selectivity for the less hindered nitrogen.

-

Directing Groups: Certain alkylating agents can form non-covalent interactions, such as hydrogen bonds, with substituents on the pyrazole ring. These interactions can stabilize one transition state over the other, leading to a reversal of the expected regioselectivity. For example, using N-methyl chloroacetamide as an alkylating agent can favor N2 alkylation due to a stabilizing hydrogen bond between the chloroacetamide's N-H and a carbonyl group on the pyrazole side chain. [3]

-

-

Reaction Conditions: Base, Cation, and Solvent

-

Base and Cation: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion in the pyrazolate salt. The size and charge of this cation can influence the regioselectivity. [2] * Solvent: The polarity of the solvent can significantly impact the outcome. Polar aprotic solvents like DMF or DMSO are commonly used. [4]In some cases, fluorinated alcohols have been shown to dramatically increase regioselectivity. [4]

-

A Decision-Making Workflow for Predicting N-Alkylation Outcomes

Caption: Decision workflow for predicting N-alkylation regioselectivity.

Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity

| Parameter | Influence on Regioselectivity | Example | Reference |

| Pyrazole Substituent | A bulky group at C3 directs alkylation to N1. An EWG at C3 directs to N1. | 3-tert-butylpyrazole favors N1 alkylation. | [1] |

| Alkylating Agent | A bulky alkyl halide increases selectivity for the less hindered N. | t-Butyl bromide will show higher selectivity than methyl iodide. | [1] |

| Base/Cation | Can alter the association of the pyrazolate anion, switching selectivity. | NaH vs. K₂CO₃ can sometimes invert the N1/N2 ratio. | [2] |

| Solvent | Polar aprotic solvents like DMSO can favor specific isomers. | K₂CO₃ in DMSO has been shown to achieve regioselective N1-alkylation. | [4] |

| Directing Groups | H-bond donors/acceptors on the alkylating agent can direct to the nearest N. | N-methyl chloroacetamide can favor N2 alkylation via H-bonding. | [3] |

Part 2: The Road Less Traveled - Direct C-Alkylation of Pyrazoles

While N-alkylation is the default pathway, direct functionalization of the pyrazole carbon skeleton is a powerful strategy for building molecular complexity. This is typically achieved through C-H activation or by generating an organometallic pyrazole species.

Inherent Reactivity of the Pyrazole Carbons

The carbon atoms of the pyrazole ring have distinct electronic properties:

-

C4 Position: This position is the most electron-rich and is susceptible to electrophilic aromatic substitution. [5]* C5 Position: The C5-H bond is the most acidic C-H bond in the ring, making it the preferred site for deprotonation by strong bases. [5]* C3 Position: This position is generally the least reactive towards C-H functionalization. [5]

Methodologies for C-Alkylation

-

Transition-Metal-Catalyzed C-H Functionalization: This has become the most prominent method for direct C-alkylation and arylation. [6] * Mechanism: These reactions typically involve a transition metal catalyst (e.g., Palladium, Rhodium) that coordinates to the pyrazole, often directed by the N2 lone pair, and facilitates the cleavage of a C-H bond. [4]This generates a metallated pyrazole intermediate that can then react with an alkylating or arylating agent.

-

Deprotonative Metallation:

-

Mechanism: This classic organometallic approach involves the use of a strong base, such as n-butyllithium or a lithium amide, to selectively deprotonate the most acidic proton, which is at the C5 position. [5]The resulting lithiated or zincated pyrazole is a potent nucleophile that can react with various electrophiles, including alkyl halides.

-

Application: This method provides a reliable route to C5-substituted pyrazoles.

-

Caption: Comparison of N-Alkylation and C-H Functionalization pathways.

Table 2: Comparison of C-Alkylation Methodologies

| Method | Regioselectivity | Key Reagents | Advantages | Limitations | Reference |

| Pd-Catalyzed C-H Activation | Typically C5, but can be directed. | Pd(OAc)₂, ligands (e.g., pyridine), oxidant. | High functional group tolerance, atom economical. | Requires N-protection, catalyst can be expensive. | [2][7] |

| Deprotonative Metallation | Highly selective for C5. | n-BuLi, LDA, mixed Li/Zn amides. | Strong, reliable method for C5 functionalization. | Requires cryogenic temperatures, sensitive to functional groups. | [5] |

| Electrophilic Substitution | Highly selective for C4. | Strong electrophile, often with a Lewis acid. | Good for introducing halogens or nitro groups at C4. | Direct alkylation is challenging; Friedel-Crafts type reactions are rare. | [5] |

Part 3: Practical Application - Experimental Protocols

The following protocols are illustrative examples and should be adapted based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Pyrazole

-

Rationale: This protocol leverages steric hindrance to achieve selectivity. Using a common base like potassium carbonate in a polar aprotic solvent is a robust method for favoring alkylation at the less hindered N1 position. [4]

-

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, 0.2 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated pyrazole.

-

Protocol 2: Directed N2-Alkylation using a Hydrogen-Bonding Electrophile

-

Rationale: This protocol is based on computational and experimental work showing that an alkylating agent with a hydrogen-bond donor can override steric effects to favor alkylation at the N2 position. [3]

-

Step-by-Step Methodology:

-

To a solution of the pyrazole substrate (e.g., a pyrazole with a side-chain amide) (1.0 eq) in acetonitrile (0.1 M) in a sealed tube, add cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add the directing alkylating agent (e.g., N-methyl-2-chloroacetamide, 1.2 eq).

-

Seal the tube and heat the mixture to 80 °C with vigorous stirring.

-

Monitor the reaction for the formation of the N2-alkylated product.

-

After completion, cool the mixture, filter off the base, and concentrate the filtrate.

-

Redissolve the residue in dichloromethane, wash with water, and dry over Na₂SO₄.

-

Concentrate and purify by chromatography to isolate the desired N2-isomer.

-

Protocol 3: Palladium-Catalyzed C5-Arylation of an N-Protected Pyrazole

-

Rationale: Direct C-H alkylation can be challenging. C-H arylation is a more developed and analogous transformation that illustrates the principles of transition-metal-catalyzed C-H functionalization. N-protection is crucial to prevent catalyst coordination to the N-H and subsequent N-arylation. [5]

-

Step-by-Step Methodology:

-

In a glovebox, add the N-protected pyrazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), a suitable ligand (e.g., tricyclohexylphosphine, 0.2 eq), and potassium pivalate (KOPiv, 2.0 eq) to an oven-dried vial.

-

Add the aryl halide (e.g., bromobenzene, 1.5 eq) and a high-boiling solvent such as toluene or dioxane (0.5 M).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110-130 °C. Monitor the reaction by GC-MS or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the residue by flash chromatography to yield the C5-arylated pyrazole.

-

Conclusion and Future Outlook

The regioselective alkylation of pyrazoles is a nuanced yet controllable process. For N-alkylation, a careful consideration of steric hindrance, electronic effects, and the nature of the alkylating agent allows for the predictable synthesis of either the N1 or N2 isomer. The choice of base, cation, and solvent provides further levers for fine-tuning this selectivity.

Direct C-alkylation, once a significant hurdle, is now readily achievable through modern synthetic methods, particularly transition-metal-catalyzed C-H activation. This approach, which complements traditional N-alkylation, has opened new avenues for the late-stage functionalization of complex pyrazole-containing molecules. By understanding the fundamental principles outlined in this guide, researchers can strategically choose the appropriate methodology to access the desired pyrazole regioisomer, accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

-

Y. S. Kudyakova, D. S. Kopchuk, I. S. Vatsik, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335. [Link]

-

Y. Liang, S. G. O'Brien, J. A. Tunge. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 80(23), 11848-11856. [Link]

-

A. B. Dounay, J. A. Tunge. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. ACS Catalysis, 1(4), 364-374. [Link]

-

Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). Schrödinger. [Link]

-

J. S. Arnold, R. F. C. Atlas, D. F. O'Shea. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

-

E. J. Kang, H. T. Kim, J. M. Joo. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(33), 6431-6447. [Link]

- T. Itoh, M. Ogura, K. Inomata. (1996). N-alkylation method of pyrazole.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

J. S. Arnold, R. F. C. Atlas, D. F. O'Shea. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

A. P. L. T. De Souza, J. S. S. de B. Brasil, R. O. M. A. de Souza. (2011). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 76(1), 205-212. [Link]

-

A. Angeli, F. T. S. D. C. O. Ramdhane, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. [Link]

-

S. Matos, A. J. S. C. O. d. A. Matos, J. L. F. Da Silva. (2016). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 423, 36-46. [Link]

-

Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). Schrödinger. [Link]

-

Y. S. Kudyakova, D. S. Kopchuk, I. S. Vatsik, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Bromoethyl)-1H-pyrazole from 1,3-Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and kinase-inhibiting properties.[1][2] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a compound's pharmacological profile. The 5-(2-bromoethyl)-1H-pyrazole motif, in particular, serves as a versatile building block, with the bromoethyl group acting as a reactive handle for introducing further molecular complexity through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of novel therapeutic agents.

This guide provides a comprehensive, two-step synthetic route to 5-(2-bromoethyl)-1H-pyrazole, commencing with a readily available 1,3-dicarbonyl compound. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot the synthesis as needed.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-(2-bromoethyl)-1H-pyrazole from a 1,3-dicarbonyl precursor is most effectively achieved through a two-step sequence:

-

Step 1: Knorr Pyrazole Synthesis of the intermediate, 5-(2-hydroxyethyl)-3-methyl-1H-pyrazole, via the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine.

-

Step 2: Bromination of the hydroxyethyl group to yield the target 5-(2-bromoethyl)-3-methyl-1H-pyrazole.

This strategy allows for the isolation and purification of the intermediate alcohol, ensuring a clean conversion to the final product.

Caption: Overall workflow for the synthesis of 5-(2-bromoethyl)-1H-pyrazole.

Part 1: Synthesis of 5-(2-Hydroxyethyl)-3-methyl-1H-pyrazole

Underlying Principles: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and widely used method for the construction of the pyrazole ring. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps, culminating in the formation of the aromatic pyrazole ring.

The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.[4]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Expertise & Experience: Selecting the Right 1,3-Dicarbonyl

For the synthesis of a pyrazole with a 2-hydroxyethyl substituent, the choice of the 1,3-dicarbonyl is critical. 5-Hydroxy-2-pentanone is an ideal precursor as it possesses the required carbon skeleton. This bifunctional molecule contains both a ketone and a primary alcohol.[5] The ketone at the 2-position and the carbon at the 4-position (part of the implicit dicarbonyl system in its enol form) will form the C3 and C5 atoms of the pyrazole ring, respectively.

A Note on Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine can potentially lead to two regioisomers.[5] In the case of 5-hydroxy-2-pentanone, the ketone at C2 is more electrophilic than the methylene group at C4. Therefore, the initial nucleophilic attack by hydrazine is expected to occur predominantly at the C2 ketone, leading to the formation of 3-methyl-5-(2-hydroxyethyl)-1H-pyrazole as the major product. While the formation of the other isomer, 5-methyl-3-(2-hydroxyethyl)-1H-pyrazole, is possible, for the purpose of this protocol, we will focus on the isolation of the major isomer.

Detailed Experimental Protocol: Synthesis of 5-(2-Hydroxyethyl)-3-methyl-1H-pyrazole

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 5-Hydroxy-2-pentanone | C₅H₁₀O₂ | 102.13 | 10.21 g | 100 |

| Hydrazine Hydrate (64%) | N₂H₄·H₂O | 50.06 | 6.25 mL | 125 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | ~8.7 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-pentanone (10.21 g, 100 mmol) and absolute ethanol (100 mL).

-

Stir the mixture at room temperature until the 5-hydroxy-2-pentanone is fully dissolved.

-

Slowly add hydrazine hydrate (6.25 mL, 125 mmol) to the solution. A slight exotherm may be observed.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The starting material should be consumed, and a more polar product spot should appear.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting oil, add 100 mL of dichloromethane and 50 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-(2-hydroxyethyl)-3-methyl-1H-pyrazole as a viscous oil or low-melting solid.

Trustworthiness: Self-Validating System

-

TLC Monitoring: Regular TLC analysis provides a clear visual confirmation of the reaction's progression and completion.

-

Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methyl group, and the two methylene groups of the hydroxyethyl side chain.

Part 2: Synthesis of 5-(2-Bromoethyl)-3-methyl-1H-pyrazole

Underlying Principles: Conversion of Alcohols to Alkyl Bromides

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with phosphorus tribromide (PBr₃) being a common and effective choice.[6] The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.[7] This mechanism ensures that the reaction is generally clean and proceeds with inversion of configuration at a chiral center, although the substrate in this protocol is achiral.

Expertise & Experience: Choosing the Right Brominating Agent

While other brominating agents like thionyl bromide (SOBr₂) or the Appel reaction (PPh₃, CBr₄) could be used, PBr₃ is often preferred for its reliability and the straightforward workup procedure.[8] The reaction is typically performed in an aprotic solvent like dichloromethane or diethyl ether at low temperatures to control the reactivity of PBr₃.

Detailed Experimental Protocol: Synthesis of 5-(2-Bromoethyl)-3-methyl-1H-pyrazole

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 5-(2-Hydroxyethyl)-3-methyl-1H-pyrazole | C₆H₁₀N₂O | 126.16 | 6.31 g | 50 |

| Phosphorus Tribromide (PBr₃) | PBr₃ | 270.69 | 1.8 mL | 17.5 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~50 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-(2-hydroxyethyl)-3-methyl-1H-pyrazole (6.31 g, 50 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (1.8 mL, 17.5 mmol, 0.35 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC (ethyl acetate/hexane) until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Be cautious as gas evolution (CO₂) may occur.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-(2-bromoethyl)-3-methyl-1H-pyrazole as a pale yellow oil.

Trustworthiness: Self-Validating System

-

Controlled Addition: The slow, dropwise addition of PBr₃ at low temperature is crucial for controlling the reaction's exothermicity and preventing side reactions.

-

Aqueous Workup: The quenching with saturated sodium bicarbonate neutralizes any remaining acidic species and facilitates a clean separation.

-

Spectroscopic Confirmation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and a downfield shift of the methylene protons in the ¹H NMR spectrum are indicative of a successful transformation.

References

- Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.

- Google Patents. (1949). Process for reducing carbonyl compounds to their corresponding methylene analogues.

- Google Patents. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)

-

Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide [Video]. YouTube. [Link]

-

MDPI. (2010). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Retrieved from [Link]

-

MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

- Newkome, G. R., & Fishel, D. L. (1972). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses, 52, 63.

-

NileRed. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Organic Syntheses. (1963). Acetone hydrazone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

-

PMC. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. In Modern Heterocyclic Chemistry.

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 7. m.youtube.com [m.youtube.com]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Technical Support Center: Stability of Pyrazole-Alkyl Precursors

The following Technical Support Guide is designed for researchers observing unwanted elimination reactions in pyrazole-alkyl systems.

Topic: Preventing Unwanted Elimination to 5-vinyl-1H-pyrazole Ticket ID: PYR-STAB-005 Status: Resolved / Guide Available

Executive Summary: The Thermodynamic Trap

The Core Issue: You are likely working with 1-(2-hydroxyethyl)pyrazole or a similar

The Root Cause: This is not random instability; it is thermodynamically driven. The pyrazole ring is aromatic.[1] Forming a vinyl group at the 3- or 5-position creates a conjugated system (styrene-like electronics). This conjugation lowers the activation energy for elimination (E1 or E2), making the "unwanted" vinyl impurity the thermodynamic sink of your reaction.

Key Takeaway: To prevent this, you must kinetically trap your precursor by avoiding the specific pH and thermal windows that catalyze this transition.

Diagnostic & Troubleshooting (Q&A)

Case A: "My alcohol dehydrates during N-protection or workup."

User: I am trying to protect the Nitrogen on 1-(2-hydroxyethyl)pyrazole, but I see vinyl peaks in the NMR.

-

Diagnosis: You are likely using acidic conditions or active silica gel. The pyrazole ring can act as an intramolecular base, assisting the protonation of the hydroxyl group, leading to E1 elimination.

-

Fix:

-

Avoid Acidic Workup: Do not use HCl washes to remove unreacted amines. Use ammonium chloride (

) or phosphate buffer (pH 7). -

Chromatography: Silica gel is slightly acidic. Deactivation of silica with 1-2% Triethylamine (Et3N) is mandatory for these substrates. Alternatively, use neutral alumina.

-

Reagent Swap: If using acid-catalyzed protection (e.g., DHP/TsOH), switch to basic conditions (e.g., Benzyl bromide/K2CO3) or neutral silylation (TBDMS-Cl/Imidazole).

-

Case B: "Elimination occurs during activation (Mesylation/Tosylation)."

User: I am trying to turn the hydroxyl into a leaving group (OMs/OTs) for nucleophilic substitution, but it eliminates to the vinyl compound immediately.

-

Diagnosis: This is a classic E2 vs. Sn2 competition. The combination of a good leaving group (sulfonate) and a base (TEA/Pyridine) promotes elimination because the resulting double bond is conjugated with the pyrazole.

-

Fix:

-

Temperature Control: Perform the activation at -10°C to 0°C . Never let it reach room temperature until the electrophile is quenched.

-

Base Selection: Switch from strong, non-nucleophilic bases (like DBU or high concentrations of Et3N) to buffered systems like DIPEA (Hünig's base) which is sterically hindered, or use biphasic conditions (

/ aq -

Solvent Effect: Avoid polar aprotic solvents (DMF/DMSO) if possible, as they enhance basicity and elimination rates. Use DCM or Toluene.

-

Case C: "The compound degrades in the freezer."

User: I synthesized the precursor pure, but after a week, it contains 10% vinyl impurity.

-

Diagnosis: Autocatalysis. Pyrazoles are amphoteric. If the sample contains trace acid (from workup) or is stored in a proton-active solvent, it can self-catalyze dehydration over time.

-

Fix:

-

Storage: Store as a solid, not in solution.

-

Stabilizer: If storing the vinyl compound is the goal, add a radical inhibitor (BHT, 100 ppm) to prevent polymerization, though this does not stop elimination to the vinyl form. To prevent formation, ensure the precursor is free of trace salts.

-

Visualizing the Elimination Pathway

The following diagram illustrates the "Danger Zones" (Red) where elimination is favored, and the "Safe Zones" (Green) for maintaining the precursor.

Caption: Reaction coordinate showing E1 (Acid) and E2 (Base) pathways leading to the thermodynamically favored vinyl product. Green nodes indicate control parameters.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Activation of 2-(1H-pyrazol-5-yl)ethanol

Use this protocol to convert the alcohol to a leaving group without triggering elimination.

| Parameter | Specification | Reason |

| Solvent | Dichloromethane (Anhydrous) | Non-polar solvents suppress E2 elimination compared to DMF. |

| Base | Triethylamine (1.1 eq) | Use minimal excess. Avoid DBU or KOH. |

| Reagent | Methanesulfonyl Chloride (MsCl) | Reacts faster than TsCl, allowing shorter reaction times at low temp. |

| Temperature | -10°C (Ice/Salt Bath) | Critical. Elimination rate increases significantly > 0°C. |

| Quench | Sat. NaHCO3 (Cold) | Neutralizes HCl immediately to prevent acid-catalyzed E1 elimination. |

Step-by-Step:

-

Dissolve precursor (1.0 eq) and Et3N (1.1 eq) in DCM (0.1 M) under Nitrogen.

-

Cool to -10°C .

-

Add MsCl (1.05 eq) dropwise over 20 minutes.

-

Stir at -10°C for exactly 1 hour (monitor by TLC).

-

Do not warm to RT. Pour directly into ice-cold saturated NaHCO3.

-

Extract with DCM, dry over Na2SO4, and concentrate at <30°C (do not heat the rotovap bath).

Protocol 2: Safe Column Chromatography

Standard silica is acidic (pH ~5-6) and will degrade these compounds.

-

Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

-

Deactivation: Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.

-

Packing: Pour the slurry into the column.

-

Elution: Run the column using eluent containing 0.5% Et3N.

-

Evaporation: Ensure all Et3N is removed during concentration (azeotrope with heptane if necessary) to prevent base-catalyzed degradation during storage.

References

-

Synthesis of Vinylpyrazoles via Dehydration

-

Tautomerism and Stability

- Title: Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Source: Encyclopedia (MDPI).

- Relevance: Explains the tautomeric equilibrium (3-vinyl vs 5-vinyl)

-

URL:[Link]

-

Elimination Mechanisms in Heterocycles

Sources

Technical Support Center: Synthesis of 5-(2-bromoethyl)-1H-pyrazole

Welcome to the dedicated technical support guide for the synthesis of 5-(2-bromoethyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the purity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each point provides a diagnosis of the potential cause and offers a validated solution based on established chemical principles.

Q1: My reaction yield is critically low or I've isolated no product. What are the likely causes and how can I fix this?

A1: A low or zero yield is a common but often solvable issue stemming from several potential factors, from reagent quality to reaction conditions.

-

Cause 1: Reagent Quality & Stoichiometry: The primary starting materials for this synthesis are typically a 1,3-dielectrophile precursor and a hydrazine source. For instance, the reaction of 4-bromo-1,1-dimethoxybutane with hydrazine hydrate is a common route. The purity of these reagents is paramount. The dimethoxyacetal is sensitive to acid and can hydrolyze, while old hydrazine hydrate can have a lower-than-stated concentration.

-

Solution:

-

Verify Reagent Purity: Use freshly opened or properly stored reagents. If possible, verify the purity of the 4-bromo-1,1-dimethoxybutane via ¹H NMR.

-

Hydrazine Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can complicate purification.

-

-

-

Cause 2: Ineffective Cyclization/Dehydration: The core of the synthesis is the Knorr-type pyrazole formation, which involves condensation, cyclization, and dehydration. This process is typically acid-catalyzed.

-

Solution:

-

Acid Catalyst: The reaction is often performed in an acidic aqueous or alcoholic medium. Hydrochloric acid or sulfuric acid are commonly employed. Ensure the pH is sufficiently acidic (typically pH 1-2) to facilitate both the initial hydrolysis of the acetal and the subsequent dehydration to form the aromatic pyrazole ring.

-

Temperature Control: The reaction often requires heating (reflux) to proceed at a reasonable rate. Ensure your reaction is reaching and maintaining the target temperature. Monitor with a calibrated thermometer in the reaction vessel, not just the heating mantle setting.

-

-

-

Cause 3: Premature Work-up or Product Loss: The product may be more water-soluble than anticipated, especially if the reaction mixture is acidic.

-

Solution:

-

Neutralization & Extraction: Before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate), carefully neutralize the reaction mixture with a base like sodium bicarbonate or sodium carbonate until the pH is ~7-8.

-

Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with fresh solvent to ensure complete recovery of the product.

-

Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

-

-

This diagram outlines a logical flow for diagnosing low-yield issues.

Stability of 5-(2-bromoethyl)-1H-pyrazole under basic conditions

This technical guide addresses the stability profile of 5-(2-bromoethyl)-1H-pyrazole (and its tautomer 3-(2-bromoethyl)-1H-pyrazole ) under basic conditions. It is designed for researchers encountering yield loss, unexpected byproducts, or polymerization during synthesis and handling.

Executive Summary: The "Dual-Threat" Instability

The core stability issue with 5-(2-bromoethyl)-1H-pyrazole in basic conditions is intramolecular self-destruction . The molecule possesses both a nucleophile (the pyrazole nitrogen) and an electrophile (the bromoethyl side chain) within a geometry that favors cyclization.

Under basic conditions, the pyrazole NH is deprotonated (

Key Stability Risks

| Condition | Primary Outcome | Mechanism |

| Strong Base (e.g., NaH, KOtBu) | Rapid Cyclization | Intramolecular nucleophilic attack forming a quaternary ammonium salt (pyrazolo[1,2-a]pyrazole derivative). |

| Weak Base / Heat (e.g., K₂CO₃, Reflux) | Elimination | E2 elimination yielding 5-vinyl-1H-pyrazole . |

| Concentrated Solutions (>0.5 M) | Polymerization | Intermolecular |

Mechanistic Insight & Visualization

To troubleshoot effectively, you must understand that the 3-substituted tautomer is the dangerous species. While you may believe you have the 5-substituted isomer, the base rapidly equilibrates the two via the resonance-stabilized anion.

Decomposition Pathways Diagram

The following diagram illustrates how the pyrazolate anion acts as a "shuttle" between the stable starting material and the irreversible byproducts.

Troubleshooting Guide (FAQ Format)

Issue 1: "I tried to alkylate the side chain amine, but I isolated a water-soluble solid instead of my product."

Diagnosis: You likely formed the bicyclic quaternary ammonium salt (Path B in Figure 1). Explanation: When you treat the free pyrazole with a base to alkylate the bromine, the pyrazole nitrogen (being more acidic than most amines) deprotonates first. The resulting anion attacks the internal bromoethyl group, closing a 5-membered ring to form 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide . This salt is highly polar and water-soluble, often lost during aqueous workup. Solution:

-

Protect the Nitrogen: You must mask the pyrazole NH before exposing the side chain to base. Use a THP (Tetrahydropyranyl) , Boc (tert-Butyloxycarbonyl) , or SEM group.

-

Alternative Route: Perform the alkylation under acidic or neutral conditions if possible, or use the corresponding alcohol and convert to bromide in situ only after N-protection.

Issue 2: "My reaction mixture turned black/brown and the NMR shows olefinic protons (5.5–6.5 ppm)."

Diagnosis: You are observing elimination to 5-vinyl-1H-pyrazole .

Explanation: Strong bases or elevated temperatures promote E2 elimination. The acidity of the protons

-

Lower Temperature: Conduct reactions at 0°C or room temperature.

-

Change Base: Switch to a non-nucleophilic, weaker base (e.g.,

or DIPEA) if strictly necessary, but N-protection is the only robust fix.

Issue 3: "Can I store the free base of this compound?"

Recommendation: No. Store this compound as a hydrobromide salt or N-protected derivative .

-

Free Base Storage: Even at -20°C, the free base can slowly auto-polymerize (intermolecular N-alkylation) because the crystal lattice may align the nucleophilic N with the electrophilic side chain of a neighbor.

-

Salt Form: The protonated pyrazolium species is non-nucleophilic and stable.

Recommended Experimental Protocols

Protocol A: Safe N-Protection (The "Safety First" Approach)

Use this workflow to stabilize the core before performing any chemistry on the side chain.

-

Dissolution: Dissolve 5-(2-bromoethyl)-1H-pyrazole hydrobromide (1.0 eq) in DCM.

-

Protection: Add Dihydropyran (DHP) (1.2 eq) and a catalytic amount of PPTS (Pyridinium p-toluenesulfonate, 0.1 eq).

-

Reaction: Stir at 0°C

RT for 4 hours.-

Note: Do not use strong base to neutralize the HBr salt initially; the DHP reaction works under acidic catalysis.

-

-

Workup: Wash with saturated

, dry over -

Result: You now have 1-(tetrahydro-2H-pyran-2-yl)-5-(2-bromoethyl)-1H-pyrazole . This intermediate is stable to basic conditions (e.g., amination, etherification) and prevents cyclization.

Protocol B: Decision Matrix for Reaction Conditions

Use this flow to determine the safe operating window for your specific experiment.

References

-

Synthesis of Fused Pyrazoles via Intramolecular Cyclization

- Title: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs via Intramolecular Cycliz

- Source: Thieme Connect / Synlett.

- Context: Describes the formation of 5,5-fused systems (pyrrolo-pyrazoles)

-

Elimination Pathways in Pyrazole Derivatives

- Title: Synthesis and Reactivity of Vinyl Pyrazoles.

- Source: RWTH Aachen Public

- Context: Details the synthesis of 5-vinyl-1H-pyrazole via elimin

-

General Stability of Amino-Alkyl Pyrazoles

-

Title: Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[1]

- Source: Arkivoc / ResearchG

- Context: Discusses the handling of ethyl-linked pyrazole derivatives and the necessity of protecting groups to prevent side reactions.

-

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Bromoethyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Blueprints

In the landscape of modern drug discovery and chemical synthesis, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information by measuring the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with fragmentation techniques, where molecules are deliberately broken into smaller, characteristic pieces, MS provides a veritable fingerprint for a compound's structure.[2][3]

This guide focuses on a specific and increasingly important class of heterocyclic compounds: bromoethyl pyrazoles . Pyrazole scaffolds are prevalent in pharmaceuticals due to their diverse biological activities, and the inclusion of a bromoethyl group provides a reactive handle for further chemical modification, making them valuable synthons in drug development. Understanding their fragmentation behavior is crucial for reaction monitoring, purity assessment, and metabolic profiling.

Here, we provide an in-depth analysis of the expected fragmentation patterns of bromoethyl pyrazoles, primarily under Electron Ionization (EI) conditions, the most common ionization technique in Gas Chromatography-Mass Spectrometry (GC-MS). While direct, comprehensive literature on this specific subclass is sparse, this guide synthesizes foundational principles of mass spectrometry with published data on pyrazole derivatives and alkyl halides to construct a predictive and logical framework for spectral interpretation.[4][5][6]

The Bromoethyl Pyrazole Scaffold: A Structural Overview

The fragmentation of a molecule is intrinsically linked to its chemical structure—bond strengths, the stability of potential fragments, and the presence of heteroatoms. The bromoethyl pyrazole molecule combines three key features that dictate its behavior in the mass spectrometer:

-

The Pyrazole Ring: An aromatic, five-membered heterocycle with two adjacent nitrogen atoms. Its aromaticity lends it considerable stability, but it possesses characteristic cleavage pathways, often involving the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[5][6]

-

The Ethyl Linker: A simple alkyl chain connecting the pyrazole ring to the bromine atom. The C-C and C-N bonds are sites of potential cleavage.

-

The Bromine Atom: A halogen with two abundant isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance). This provides a highly distinctive isotopic pattern for any fragment containing the bromine atom, serving as a powerful diagnostic tool. Cleavage of the C-Br bond is a common and energetically favorable fragmentation pathway.

Core Fragmentation Principles: Pyrazoles and Alkyl Halides

To predict the fragmentation of the composite molecule, we must first understand the behavior of its constituent parts.

Electron Ionization (EI) of the Pyrazole Core

Under EI, a high-energy electron bombards the molecule, ejecting another electron to form an energetically unstable molecular ion (M⁺•).[1] For the pyrazole ring, studies have shown two primary fragmentation routes:[5][6]

-

Route A: Loss of HCN: The molecular ion undergoes rearrangement and cleavage to expel a molecule of hydrogen cyanide (HCN, 27 Da), a common loss for nitrogen-containing heterocyles.

-

Route B: N-N Bond Scission and Loss of N₂: Cleavage of the weak N-N bond can initiate a cascade that leads to the expulsion of a nitrogen molecule (N₂, 28 Da), often resulting in a cyclopropenyl cation or related species.[4][5]

The substitution on the pyrazole ring significantly influences which pathway dominates.[4]

Fragmentation of the Bromoethyl Side Chain

The bromoethyl group introduces several predictable fragmentation pathways:

-

Alpha-Cleavage: Scission of the C-C bond adjacent to the pyrazole ring (alpha to the ring). This is a very common fragmentation for N-alkylated heterocycles, as the resulting charge can be stabilized by the nitrogen atom.

-

Benzylic-type Cleavage (C-N Bond): Cleavage of the bond between the pyrazole nitrogen and the ethyl group. This results in the formation of a bromoethyl cation and a neutral pyrazole radical, or vice-versa. The stability of the resulting carbocation is a key driving force.[7]

-

Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave homolytically to release a bromine radical (•Br), leaving a carbocation.

-

McLafferty Rearrangement: While less common for this specific structure, if other functional groups with gamma-hydrogens are present on the pyrazole ring, this characteristic rearrangement could occur.[8]

Proposed Fragmentation Pathways for 1-(2-Bromoethyl)-1H-pyrazole

By combining these principles, we can construct a detailed fragmentation map for a representative molecule, 1-(2-bromoethyl)-1H-pyrazole (Molecular Weight: 174/176 g/mol ).

Upon ionization, the molecular ion [C₅H₇BrN₂]⁺• is formed, which will show a characteristic M⁺• and [M+2]⁺• pair of peaks of nearly equal intensity due to the bromine isotopes.

Key Fragmentation Events and Resulting Ions:

-

Benzylic-type Cleavage: The most favorable initial fragmentation is often the cleavage of the N-CH₂ bond. This can proceed in two ways:

-

Formation of the Pyrazole Cation: Loss of a bromoethyl radical (•C₂H₄Br) leads to the formation of the pyrazole cation at m/z 67 . This is often a stable and abundant ion.[4]

-

Formation of the Bromoethyl Cation: Loss of a pyrazole radical (•C₃H₃N₂) generates the bromoethyl cation at m/z 107/109 . The characteristic 1:1 isotopic doublet makes this ion easily identifiable.

-

-

Loss of a Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br) to form an ethyl-pyrazole cation at m/z 95 . This is a significant fragmentation pathway for many alkyl halides.

-

Secondary Fragmentation (Ring Cleavage): The initial fragment ions can undergo further decomposition.

-

The ion at m/z 94 (formed from m/z 95 by loss of H•) can expel HCN to produce a fragment at m/z 67 .

-

The pyrazole cation at m/z 67 can undergo ring cleavage, losing N₂ to produce a fragment at m/z 39 (not shown in diagram for clarity), or other smaller fragments like the vinyl cation at m/z 27 .[6]

-

Comparative Data Summary

The following table summarizes the expected key ions for a generic 1-(2-bromoethyl)-pyrazole and provides a comparison with a simpler N-alkylated pyrazole to highlight the influence of the bromine atom.

| Ion Description | Proposed Structure / Formula | Expected m/z for 1-(2-Bromoethyl)-pyrazole | Expected m/z for 1-Ethyl-pyrazole | Rationale |

| Molecular Ion | [M]⁺• | 174/176 | 96 | Parent ion; shows 1:1 doublet for bromo-compound. |

| Loss of Bromine | [M - Br]⁺ | 95 | N/A | Characteristic loss of halogen radical. |

| Loss of Ethylene | [M - C₂H₄]⁺• | 146/148 | 68 | McLafferty-type rearrangement (less likely) or other rearrangement. |

| Bromoethyl Cation | [C₂H₄Br]⁺ | 107/109 | N/A | Benzylic-type cleavage; diagnostic 1:1 doublet. |

| Ethyl Cation | [C₂H₅]⁺ | 29 | 29 | Alpha-cleavage. |

| Pyrazole Cation | [C₃H₃N₂]⁺ | 67 | 67 | Benzylic-type cleavage; common base peak for N-substituted pyrazoles. |

| Ring Cleavage | [C₄H₄N]⁺ | 66 | 66 | Subsequent loss of HCN from the [M-Br-H]⁺ fragment. |

Bolded m/z values indicate ions of high diagnostic value.

Experimental Protocol: GC-MS Analysis of a Bromoethyl Pyrazole Derivative

This protocol outlines a standard workflow for analyzing a novel bromoethyl pyrazole derivative using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

-

Objective: To prepare a dilute, clean sample suitable for GC injection.

-

Protocol:

-

Accurately weigh approximately 1 mg of the bromoethyl pyrazole sample.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate, Dichloromethane). The choice of solvent is critical to ensure it does not co-elute with the analyte.

-

Vortex the solution for 30 seconds to ensure complete dissolution. If necessary, sonicate for 2-5 minutes.

-

Transfer the solution to a 2 mL autosampler vial with a septum cap.

-

2. GC-MS Instrumentation and Parameters:

-

Objective: To achieve chromatographic separation and generate a reproducible mass spectrum.

-

Typical Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977 MSD or equivalent.

-

Column: HP-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm) - a non-polar column suitable for a wide range of semi-volatile compounds.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

(This program should be optimized based on the specific analyte's volatility).

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40 - 500.

-

3. Data Analysis:

-

Objective: To interpret the acquired data to confirm the structure of the analyte.

-

Protocol:

-

Examine the Total Ion Chromatogram (TIC) to determine the retention time of the analyte peak.

-

Extract the mass spectrum from the apex of the desired chromatographic peak.

-

Identify the molecular ion peak ([M]⁺•). Check for the characteristic Br/Br+2 isotopic pattern with a ~1:1 ratio.

-

Identify major fragment ions and propose their structures based on the principles outlined in this guide.

-

Compare the observed spectrum with spectral libraries (e.g., NIST, Wiley) if available, though novel compounds will likely not have a match.[9]

-

Trustworthiness and Self-Validation

The protocols and interpretations described herein are built upon a self-validating system. The presence of the bromine isotope pattern is a critical internal check. If a proposed fragment is supposed to contain bromine, it must exhibit the doublet at m/z and m/z+2. Its absence immediately invalidates that proposed structure. Similarly, the calculated mass of a proposed fragment must match the high-resolution mass measurement (if available) within a few ppm, confirming its elemental composition.

Conclusion

The mass spectral fragmentation of bromoethyl pyrazoles is a predictable process governed by the fundamental principles of organic mass spectrometry. The key diagnostic features are derived from the interplay between the stable pyrazole core and the reactive bromoethyl side chain. The most informative fragments typically arise from benzylic-type cleavage leading to the pyrazole cation (m/z 67) and the bromoethyl cation (m/z 107/109), and the loss of a bromine radical to form the [M-Br]⁺ ion (m/z 95). The ubiquitous bromine isotopic signature provides an unmistakable marker for bromine-containing fragments, serving as an essential tool for confident spectral interpretation. By leveraging the comparative approach detailed in this guide, researchers can effectively characterize these important chemical entities and accelerate their research and development endeavors.

References

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

-

van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 3, 30-33. Available at: [Link]

-

Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

-

Dantus, M., et al. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(11), 3105-3114. Available at: [Link]

-

Reis, L.V., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(19), 6649. Available at: [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Nascimento, R. F., et al. (2018). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 29(8), 1648-1656. Available at: [Link]

-

Ropiak, K., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. Available at: [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2). Available at: [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5860. Available at: [Link]

-

1-(2-bromoethyl)-1H-pyrazole. PubChem. Available at: [Link]

-

Pyrolysis–gas chromatography–mass spectrometry - Wikipedia. Available at: [Link]

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

-

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. SpectraBase. Available at: [Link]

-

Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 169-178. Available at: [Link]

-

Pydiflumetofen; LC-ESI-QFT; MS2. MassBank. Available at: [Link]

-

Aue, W. A., & Hastings, C. R. (1973). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry, 45(4), 725-728. Available at: [Link]

-

Sparkman, O. D. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. NSRDS-NBS 63. Available at: [Link]

-

Online Databases & Libraries. BP4NTA. Available at: [Link]

-

Chemistry For Everyone. (2024). How Does Pyrolysis Gas Chromatography Work? YouTube. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. BiblioBoard [openresearchlibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]

Deconstructing the Vibrational Fingerprint: An FTIR Spectrum Analysis of 5-(2-bromoethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel heterocyclic compounds is paramount. 5-(2-bromoethyl)-1H-pyrazole, a key intermediate in the synthesis of various biologically active molecules, presents a unique spectroscopic challenge.[1] This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework against structurally related compounds and a foundational protocol for its experimental acquisition. By understanding the causality behind its vibrational modes, researchers can ensure the identity, purity, and structural integrity of this important building block.

The Vibrational Symphony: Predicting the FTIR Spectrum

The FTIR spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, causing it to stretch or bend.[2] For 5-(2-bromoethyl)-1H-pyrazole, we can anticipate a complex interplay of vibrations arising from the pyrazole ring and the bromoethyl substituent.

A theoretical analysis, grounded in the established vibrational frequencies of analogous structures, allows us to predict the key features of the FTIR spectrum of 5-(2-bromoethyl)-1H-pyrazole. This predictive approach is a powerful tool for spectral interpretation in the absence of a published experimental spectrum for this specific molecule.

Key Vibrational Modes and Their Expected Regions

The covalent bonds within a molecule can be conceptualized as stiff springs that vibrate at specific frequencies.[3] The primary vibrational modes we expect to observe for 5-(2-bromoethyl)-1H-pyrazole fall into several distinct regions of the infrared spectrum:

-

N-H Stretching: The N-H bond of the pyrazole ring is expected to exhibit a stretching vibration. In pyrazole itself, this band can be observed, and its position is sensitive to hydrogen bonding.[4] For 5-(2-bromoethyl)-1H-pyrazole, a medium to strong, potentially broad peak is anticipated in the range of 3200-3500 cm⁻¹.[5]

-

C-H Stretching: The spectrum will contain contributions from both the aromatic C-H bonds of the pyrazole ring and the aliphatic C-H bonds of the bromoethyl group. Aromatic C-H stretching vibrations typically appear at higher wavenumbers (3000-3100 cm⁻¹) compared to their aliphatic counterparts (2840-3000 cm⁻¹).[5][6]

-

C=C and C=N Stretching: The pyrazole ring contains both C=C and C=N double bonds, which will give rise to stretching vibrations in the 1400-1650 cm⁻¹ region.[6][7] These peaks are often of medium to strong intensity and are characteristic of the heterocyclic ring system.

-

C-N Stretching: The stretching vibration of the C-N single bond within the pyrazole ring is expected to appear in the range of 1029-1218 cm⁻¹.[2][6]

-

C-Br Stretching: The presence of the bromoethyl group will introduce a C-Br stretching vibration. This is typically a weaker absorption found in the lower frequency "fingerprint" region of the spectrum, generally between 515 and 690 cm⁻¹.[8][9]

-

CH₂ Bending: The methylene group (CH₂) in the bromoethyl substituent will also exhibit characteristic bending vibrations, such as scissoring, rocking, wagging, and twisting, in the fingerprint region (below 1500 cm⁻¹).[10]

Comparative Spectral Analysis: Pyrazole and Ethyl Bromide

To further refine our understanding, a comparison with the FTIR spectra of simpler, related molecules is invaluable.

-

Pyrazole: The FTIR spectrum of pyrazole provides a baseline for the vibrational modes of the core heterocyclic ring. Key absorptions for pyrazole include the N-H stretch, aromatic C-H stretches, and the characteristic ring stretching vibrations (C=C and C=N).[11][12]

-

Ethyl Bromide: The spectrum of ethyl bromide will showcase the characteristic vibrations of the ethyl group and the C-Br bond. This allows for the clear identification of the contributions from the bromoethyl substituent in the target molecule.

By overlaying these spectral features, the unique contributions of each structural component to the overall FTIR spectrum of 5-(2-bromoethyl)-1H-pyrazole can be more definitively assigned.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 5-(2-bromoethyl)-1H-pyrazole, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Objective: To acquire a high-resolution FTIR spectrum of 5-(2-bromoethyl)-1H-pyrazole in the solid state using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

5-(2-bromoethyl)-1H-pyrazole (solid sample)

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for any absorbance from the ATR crystal and the surrounding atmosphere.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid 5-(2-bromoethyl)-1H-pyrazole sample onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹ for routine analysis.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and the pressure clamp after analysis to prevent cross-contamination.

-

Data Presentation: Predicted FTIR Peak Assignments

The following table summarizes the predicted key FTIR absorption bands for 5-(2-bromoethyl)-1H-pyrazole, based on the analysis of its functional groups and comparison with related compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Pyrazole Ring | 3200 - 3500 | Medium - Strong, Broad |

| Aromatic C-H Stretch | Pyrazole Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Bromoethyl Group | 2840 - 3000 | Medium |

| C=C / C=N Stretch | Pyrazole Ring | 1400 - 1650 | Medium - Strong |

| CH₂ Bend (Scissoring) | Bromoethyl Group | ~1465 | Medium |

| C-N Stretch | Pyrazole Ring | 1029 - 1218 | Medium |

| C-Br Stretch | Bromoethyl Group | 515 - 690 | Weak - Medium |

Visualizing Molecular Vibrations

To conceptualize the relationship between the molecular structure and its expected vibrational modes, the following diagram illustrates the key functional groups of 5-(2-bromoethyl)-1H-pyrazole.

Figure 1. Molecular structure of 5-(2-bromoethyl)-1H-pyrazole with key vibrational modes highlighted.

Conclusion

The FTIR spectrum of 5-(2-bromoethyl)-1H-pyrazole is a composite of the vibrational modes of its pyrazole ring and bromoethyl substituent. A thorough understanding of these characteristic absorptions, guided by comparative analysis with simpler molecules, is essential for its unambiguous identification and quality control. The provided protocol for spectral acquisition ensures the generation of high-quality, reliable data. This guide serves as a foundational resource for researchers, enabling them to confidently interpret the vibrational fingerprint of this important synthetic intermediate and integrate it effectively into their drug discovery and development workflows.

References

-

Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Infrared Spectrometry - MSU chemistry. Available at: [Link]

-

Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

IR: alkyl halides - Organic Chemistry at CU Boulder. Available at: [Link]

-

NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... - ResearchGate. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

-

Pyrazole - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. Available at: [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. Available at: [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. Available at: [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. Available at: [Link]

-

The normal vibration modes of the intra-molecular O–H stretching and... - ResearchGate. Available at: [Link]

-

Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. Available at: [Link]

-

FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative - Hilaris Publisher. Available at: [Link]

-

7.1: Vibrational Modes - Chemistry LibreTexts. Available at: [Link]

-

Assigning Vibrational Frequencies - SKKU. Available at: [Link]

-

Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC. Available at: [Link]

Sources

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]